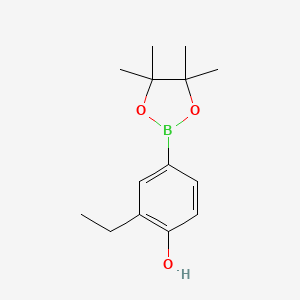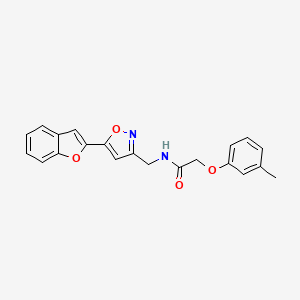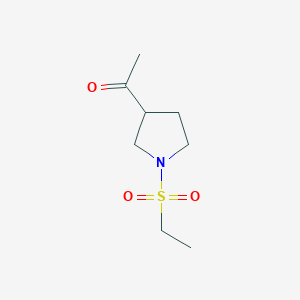
2-Methyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyloxolan-3-amine is a chemical compound with the CAS Number: 292054-35-4 . It has a molecular weight of 101.15 and its IUPAC name is 3-amino-2,5-anhydro-1,3,4-trideoxypentitol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3 . This code provides a standard way to encode the molecular structure using text. The InChI key is OBFFLNVYKSXULV-UHFFFAOYSA-N .Scientific Research Applications
CO2 Capture Efficiency in Solvent-Free Alkanolamines
A comparative study on the CO2 absorption capacity of various solvent-free alkanolamines, including 2-Methyloxolan-3-amine (also referred to as 2-(methylamino)ethanol), highlighted their efficiency in capturing CO2 without the need for additional solvents. These alkanolamines were found to react with CO2 at moderate temperatures (50-60 °C), forming liquid carbonated species identified by carbamate and protonated amine formations through (13)C NMR analysis. This process showcased a theoretical CO2 capture capacity of 0.50 (mol CO2/mol amine), with over 90% CO2 capture efficiency in both batch experiments and continuous absorption-desorption cycles, presenting a potential advantage over aqueous Monoethanolamine (MEA) solutions in CO2 capture processes Barzagli, F., Mani, F., & Peruzzini, M., 2016.
Sustainable Lipophilic Solvent for Natural Product Extraction
2-Methyloxolane (2-MeOx), closely related to this compound in structural terms and solvent applications, has been identified as a sustainable, bio-based solvent for the extraction of natural products and food ingredients. This review discusses 2-MeOx's properties, including its solvent power, extraction efficiency, toxicological profile, and environmental impacts, positioning it as an environmentally and economically viable alternative to conventional petroleum-based solvents like hexane for extracting lipophilic foodstuff and natural products Rapinel, V., et al., 2020.
Corrosion Mitigation in Carbon Capture
The study on the corrosive behavior of loaded amine solvents, including this compound derivatives, under stripper operating conditions for post-combustion carbon capture revealed that certain amines can develop a protective siderite (FeCO3) layer on carbon steel surfaces. This protective layer is attributed to the reaction pathway with CO2, particularly for tertiary and sterically hindered amines, thus potentially reducing corrosion levels in carbon steels used in post-combustion carbon capture plants Campbell, K. S., et al., 2016.
Properties
IUPAC Name |
2-methyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFLNVYKSXULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292054-35-4 |
Source


|
| Record name | 2-methyloxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)



![4-(benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2991087.png)


![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)
![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)

